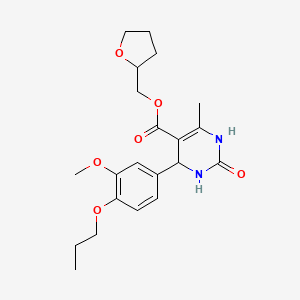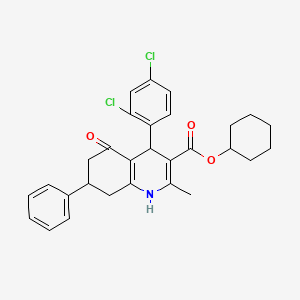![molecular formula C21H26ClN3O3S B5142993 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterases, metalloproteinases, and cathepsins. These enzymes are involved in the pathogenesis of various diseases, including cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic benefits in various diseases. However, there are also some limitations to using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, there is a need for further studies to optimize the synthesis and purification of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide and to develop more potent and selective inhibitors based on its structure.
Métodos De Síntesis
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide is synthesized by a multistep process involving the reaction of 4-chlorobenzylamine with 2-bromoethyl methyl sulfone, followed by the reaction of the resulting intermediate with 4-benzylpiperazine-1-carboxylic acid. The final product is obtained after purification and isolation using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases, metalloproteinases, and cathepsins, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-29(27,28)25(16-19-7-9-20(22)10-8-19)17-21(26)24-13-11-23(12-14-24)15-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBELLIHRYTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)